1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-5-7(8(11)12)9-10(6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBTNUMIXFTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The methoxyethyl and methyl groups are introduced through alkylation reactions. For instance, the reaction of the pyrazole intermediate with 2-methoxyethyl bromide and methyl iodide in the presence of a base such as potassium carbonate can yield the desired substituted pyrazole.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions. Acid-catalyzed esterification with alcohols produces esters, while activation via acid chlorides enables amide formation:
Reaction Pathway
-
Acid chloride formation:
-
Amidation with amines:
Experimental Data
Decarboxylation
Thermal or basic conditions promote decarboxylation, yielding 5-methyl-1-(2-methoxyethyl)-1H-pyrazole:
Mechanism
Under basic conditions (e.g., NaOH/EtOH), the carboxylic acid loses CO₂ via a six-membered transition state:
Key Findings
-
Decarboxylation proceeds efficiently at 120°C in polar aprotic solvents (DMF, DMSO) .
-
Electron-withdrawing groups (e.g., nitro) accelerate reaction rates .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring undergoes regioselective electrophilic substitution, influenced by substituents:
Directing Effects
-
Methoxyethyl group (C1): Electron-donating (+I effect) directs electrophiles to C4.
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Carboxylic acid (C3): Electron-withdrawing (-I effect) deactivates C5.
Example: Bromination
| Substrate | Reagent | Conditions | Product | Regioselectivity | Yield | Source |
|---|---|---|---|---|---|---|
| 5-Hydroxy-pyrazole ester | POBr₃ | Reflux, 2 h | 5-Bromo-pyrazole derivative | C5 | 78% |
Functionalization of the Methoxyethyl Group
The methoxyethyl side chain can undergo cleavage or oxidation:
Ether Cleavage
Reaction with HI or BBr₃ removes the methoxy group:
Oxidation
Strong oxidants (e.g., KMnO₄) convert the methoxyethyl group to a carboxylic acid:
Condensation Reactions
The carboxylic acid participates in cyclocondensation with hydrazines or amidines to form fused heterocycles:
Example: Imidazopyridine Synthesis
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Pyrazole-3-carboxylic acid | 2,3-Diaminopyridine | Imidazo[4,5-b]pyridine | 62% |
Metal-Catalyzed Cross-Coupling
The pyrazole ring facilitates Suzuki-Miyaura or Ullmann couplings at halogenated positions:
Conditions
-
Catalyst: Pd(PPh₃)₄ or CuI
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Base: K₂CO₃
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Solvent: DMF/H₂O
Tautomerism and Prototropic Shifts
The pyrazole ring exhibits tautomerism, affecting reactivity:
Scientific Research Applications
Medicinal Chemistry
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential therapeutic effects, particularly in the treatment of infectious diseases. For instance, research indicates that derivatives of pyrazole compounds exhibit bactericidal activity against Mycobacterium tuberculosis (Mtb) and have shown promise in overcoming drug resistance .
Case Study: Antitubercular Activity
- A study highlighted a series of pyrazolylpyrimidinones that were effective against Mtb, with structure-activity relationship (SAR) analyses revealing modifications that enhanced their potency. The compounds demonstrated a novel mechanism of action, suggesting that they could serve as leads for new antitubercular agents .
Agrochemicals
The compound is also being explored as a building block for agrochemicals. Its structural characteristics lend themselves to the development of new pesticides or herbicides that target specific biological pathways in pests or plants.
Case Study: Pesticidal Activity
- Research on similar pyrazole derivatives has demonstrated antifungal activity against various phytopathogenic fungi, indicating that the compound could be modified to enhance its efficacy as an agricultural chemical .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further exploration in pharmaceutical formulations aimed at treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Its mechanism may involve interaction with specific enzymes or receptors involved in inflammatory pathways, suggesting applications in treating inflammatory diseases.
Data Tables
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the methoxyethyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., 2-methoxyphenyl in ) exhibit higher molecular weights and lipophilicity compared to aliphatic substituents like methoxyethyl. Halogenated Derivatives: Bromine in may enhance binding via halogen interactions in protein targets.
Solubility and Stability :
Biological Activity
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
The compound has the molecular formula and a molecular weight of approximately 184.19 g/mol. It features a pyrazole ring, which is crucial for its biological interactions, along with a methoxyethyl group and a carboxylic acid moiety that enhance its solubility and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.19 g/mol |
| Structural Features | Pyrazole ring, methoxyethyl group |
| CAS Number | 1175127-14-6 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, while the methoxyethyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.
1. Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. Specifically, it has been studied for its effect on cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. The inhibition of COX enzymes can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
2. Antimicrobial Activity
The compound has shown moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In studies evaluating minimum inhibitory concentrations (MIC), compounds similar to this compound exhibited MIC values around 250 μg/mL against these pathogens .
3. Analgesic Properties
Due to its COX-inhibiting capabilities, the compound is also being investigated for analgesic properties. By reducing the production of pro-inflammatory mediators, it may alleviate pain associated with inflammatory conditions.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Study on COX Inhibition : A study demonstrated that derivatives of pyrazole exhibited significant inhibition of COX enzymes, suggesting potential use in pain management therapies.
- Antimicrobial Evaluation : Another research project evaluated the antimicrobial efficacy of pyrazole compounds against various strains, confirming their moderate activity and potential as antibacterial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves condensation of substituted hydrazines with β-keto esters or via cyclization of pre-functionalized pyrazole precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl/heteroaryl groups. Optimization includes:
- Temperature control : Maintaining 80–100°C during cyclization to avoid side reactions.
- Catalyst selection : Pd(PPh₃)₄ in degassed DMF/water mixtures improves regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization enhances purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O; δ ~50–55 ppm for the methylene carbons) and the pyrazole ring protons (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the calculated molecular weight (e.g., m/z 225.1 for C₉H₁₂N₂O₃) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use recombinant enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) with IC₅₀ calculations via dose-response curves .
- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with variations at positions 1 (methoxyethyl) and 3 (carboxylic acid). For example, replacing methoxyethyl with difluoromethyl (as in ) to assess hydrophobicity effects .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs (carboxylic acid group) and steric requirements .
- In vivo validation : Compare ulcerogenic indices (via rat models) of derivatives to balance efficacy and safety .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and endpoint measurements.
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers or confounding variables (e.g., impurity interference) .
- Orthogonal validation : Confirm activity via unrelated assays (e.g., fluorescence polarization alongside enzyme inhibition) .
Q. What strategies are effective for improving aqueous solubility without compromising target binding affinity?
- Methodological Answer :
- Prodrug design : Convert the carboxylic acid to a methyl ester (improves logP) and hydrolyze in vivo .
- Co-crystallization studies : Identify hydration sites in the target protein (e.g., via X-ray crystallography) to guide polar group placement .
- Nanoparticle formulation : Use PEGylated liposomes to enhance bioavailability .
Q. How can computational modeling predict metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism and blood-brain barrier penetration.
- Molecular docking : Glide/SP docking into CYP3A4 active site to identify metabolically labile sites (e.g., methoxyethyl oxidation) .
- Toxicity screening : Use Derek Nexus to flag structural alerts (e.g., pyrazole ring mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
